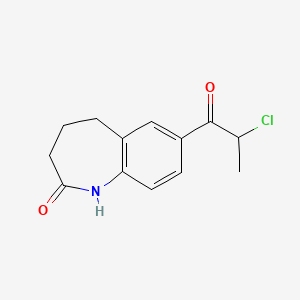![molecular formula C23H32O2Si B13941371 trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol is a chemical compound with the molecular formula C22H30O2Si and a molecular weight of 354.565 g/mol . This compound is characterized by the presence of a cyclohexanol moiety substituted with a tert-butyl-diphenylsilyl group. It is often used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol typically involves the protection of cyclohexanol using tert-butyl-diphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction can produce various alcohols .
科学的研究の応用
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol involves its role as a protecting group. The tert-butyl-diphenylsilyl group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations on other parts of the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .
類似化合物との比較
Similar Compounds
Cyclohexanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, cis-: Similar structure but with dimethylsilyl instead of diphenylsilyl.
Boronic acid, [4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-: Contains a boronic acid group instead of a hydroxyl group
Uniqueness
4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol is unique due to the presence of the diphenylsilyl group, which provides enhanced stability and selectivity in chemical reactions compared to other silyl protecting groups. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are crucial .
特性
分子式 |
C23H32O2Si |
|---|---|
分子量 |
368.6 g/mol |
IUPAC名 |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-13,19-20,24H,14-18H2,1-3H3 |
InChIキー |
HQJYXVDWIUZDFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)





![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)



![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
